molecular formula C10H11N3O5 B095077 Aspartic acid-beta-4-nitroanilide CAS No. 102-66-9

Aspartic acid-beta-4-nitroanilide

Cat. No. B095077
CAS RN: 102-66-9
M. Wt: 253.21 g/mol
InChI Key: MYMZLBHZVRWYRE-UHFFFAOYSA-N
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Description

Aspartic acid-beta-4-nitroanilide (BApNA) is a synthetic substrate used in enzymatic assays to measure the activity of proteases. It is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.

Mechanism Of Action

The mechanism of hydrolysis of Aspartic acid-beta-4-nitroanilide by proteases involves the attack of the active site nucleophile (e.g. Ser, His, or Cys) on the carbonyl group of the substrate, which leads to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by a water molecule, which releases the product and regenerates the free enzyme.

Biochemical And Physiological Effects

Aspartic acid-beta-4-nitroanilide is a useful tool in studying the biochemical and physiological effects of proteases and their inhibitors. Proteases play important roles in various biological processes such as digestion, blood clotting, and immune response. Dysregulation of protease activity is associated with many diseases such as cancer, Alzheimer's, and arthritis. Aspartic acid-beta-4-nitroanilide can be used to screen for potential protease inhibitors that could be developed into drugs for the treatment of these diseases.

Advantages And Limitations For Lab Experiments

One advantage of Aspartic acid-beta-4-nitroanilide is its high sensitivity and specificity for proteases. The assay can be performed in a microplate format, which allows for high-throughput screening of large compound libraries. However, Aspartic acid-beta-4-nitroanilide has some limitations, such as its sensitivity to pH and buffer conditions. Some proteases may also have low activity towards Aspartic acid-beta-4-nitroanilide, which may require the use of alternative substrates.

Future Directions

In the future, Aspartic acid-beta-4-nitroanilide could be used to study the activity of proteases in complex biological samples such as blood or tissue extracts. The assay could be adapted to detect specific proteases that are associated with certain diseases. Aspartic acid-beta-4-nitroanilide could also be used to screen for protease inhibitors that have high selectivity and potency towards specific proteases. In addition, Aspartic acid-beta-4-nitroanilide could be used in combination with other assays to study the downstream effects of protease activity on cellular signaling pathways.

Synthesis Methods

Aspartic acid-beta-4-nitroanilide is synthesized by the reaction of aspartic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields a yellow crystalline solid that is purified by recrystallization from ethanol.

Scientific Research Applications

Aspartic acid-beta-4-nitroanilide is used as a substrate in enzymatic assays to measure the activity of proteases such as pepsin, chymotrypsin, and trypsin. The assay is based on the hydrolysis of Aspartic acid-beta-4-nitroanilide by the protease, which releases the yellow 4-nitroaniline product that can be measured spectrophotometrically. Aspartic acid-beta-4-nitroanilide is also used to study the inhibition of proteases by small molecules or antibodies.

properties

CAS RN

102-66-9

Product Name

Aspartic acid-beta-4-nitroanilide

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

3-[(4-nitrophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16)

InChI Key

MYMZLBHZVRWYRE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-]

Other CAS RN

102-66-9

Related CAS

140-46-5 (hydrochloride salt)

solubility

0.00 M

synonyms

aspartic acid-beta-4-nitroanilide
aspartic acid-beta-4-nitroanilide, sodium salt
aspartic acid-beta-p-nitroanilide
N-(4-nitrophenyl)-N'-(carboxyethyl)urea
suosan

Origin of Product

United States

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